2-(2-Bromoethoxy)-1,1-dimethoxyethane
Overview
Description
2-(2-Bromoethoxy)-1,1-dimethoxyethane is an organic compound with the molecular formula C6H13BrO3 It is a brominated ether, which means it contains both bromine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromoethoxy)-1,1-dimethoxyethane can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction between 2-bromoethanol and 1,1-dimethoxyethane in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale ether synthesis would apply. This typically involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,1-dimethoxyethane can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium alkoxides in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
2-(2-Bromoethoxy)-1,1-dimethoxyethane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,1-dimethoxyethane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), forming a double bond. The molecular targets and pathways involved are specific to the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: Another brominated ether with similar reactivity but different structural properties.
1-Bromo-2-(2-methoxyethoxy)ethane: A compound with similar functional groups but different substitution patterns.
(2-Bromoethoxy)-tert-butyldimethylsilane: A brominated ether used in organic synthesis with different protective groups.
Uniqueness
2-(2-Bromoethoxy)-1,1-dimethoxyethane is unique due to its specific combination of bromine and ether groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3/c1-8-6(9-2)5-10-4-3-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZJVFLJJMGQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286888 | |
Record name | 2-(2-Bromoethoxy)-1,1-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228258-41-0 | |
Record name | 2-(2-Bromoethoxy)-1,1-dimethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228258-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromoethoxy)-1,1-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethoxy)-1,1-dimethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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